2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is a compound that has garnered interest due to its potential therapeutic applications. It is known for its affinity towards alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .
Preparation Methods
The synthesis of 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps. The starting materials typically include 2-methoxyphenylpiperazine and 3-(trifluoromethyl)phenylacetic acid. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used in the study of alpha1-adrenergic receptors and their ligands.
Biology: The compound is investigated for its potential effects on biological systems, particularly in relation to neurotransmitter pathways.
Medicine: It has potential therapeutic applications in treating conditions like hypertension, cardiac arrhythmias, and depression.
Industry: The compound may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels and other tissues. By binding to these receptors, the compound can modulate physiological responses, potentially leading to therapeutic effects in conditions like hypertension and cardiac arrhythmias .
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific chemical structure, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C22H24F3N3O4 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H24F3N3O4/c1-31-19-8-3-2-7-18(19)27-9-11-28(12-10-27)21(30)15-32-14-20(29)26-17-6-4-5-16(13-17)22(23,24)25/h2-8,13H,9-12,14-15H2,1H3,(H,26,29) |
InChI Key |
KUZQTPXXCUUYOB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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